molecular formula C24H28ClN3O2 B2638961 3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride CAS No. 2097915-83-6

3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride

Cat. No. B2638961
CAS RN: 2097915-83-6
M. Wt: 425.96
InChI Key: LYSBIMFTZGTESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . This particular compound has several functional groups attached to the quinoline core, including a benzoyl group, an ethoxy group, and an ethylpiperazinyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various functional groups attached at the 3, 4, and 6 positions . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present . For example, the ethoxy group could undergo reactions typical of ethers, while the piperazine ring could participate in reactions involving nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar functional groups and the aromatic rings in this compound could influence its solubility, melting point, and other properties .

Scientific Research Applications

Facile Synthesis and Ring Transformations

Research demonstrates the synthesis and transformation of quinoline derivatives, highlighting their versatility in chemical reactions. One study details the facile synthesis and ring transformations of spiro-[cyclobutene-1, 2'(1H)-quinoxaline], a process that may be relevant to the synthesis or functional modification of similar compounds like 3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride (Y. Kurasawa et al., 1984).

Reactivity and Synthesis of Novel Quinazoline Derivatives

Another area of research involves the reactivity of ethoxyquinazolin derivatives and their use in synthesizing new compounds with potential antimicrobial activity. This research is indicative of the chemical reactivity and potential applications in developing new materials or drugs (M. El-Hashash et al., 2011).

Synthesis and Biological Activity

Studies on the synthesis and biological activity of furoquinolines, including derivatives of 3-Benzoyl-4-hydroxyquinolines, underscore the exploration of quinoline compounds in biological contexts. These compounds have been screened for various biological activities, providing a foundation for further research into their potential therapeutic applications (J. Sharada et al., 1987).

Catalysts for Ketone Reduction

Research into the preparation of pincer-functionalized quinoline derivatives for use as catalysts in ketone reduction demonstrates the application of quinoline compounds in catalysis. Such studies could offer insights into the design of novel catalysts based on quinoline structures for industrial and pharmaceutical synthesis processes (S. Facchetti et al., 2016).

Synthesis for Pharmacokinetic and Pharmacodynamic Evaluation

The preparation of quinoline derivatives for pharmacokinetic and pharmacodynamic evaluations signifies the role of these compounds in drug development, focusing on their synthesis and potential as pharmacologically active agents (Theodore S. T. Wang et al., 1995).

Mechanism of Action

    Target of Action

    Compounds with a piperazine moiety, such as “3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride”, often interact with neurotransmitter receptors, particularly dopamine and serotonin receptors .

    Mode of Action

    Piperazine derivatives can act as antagonists at dopamine and serotonin receptors, blocking the action of these neurotransmitters .

    Biochemical Pathways

    By blocking neurotransmitter receptors, piperazine derivatives can affect various biochemical pathways involved in neural signaling and potentially influence mood and behavior .

    Result of Action

    The molecular and cellular effects of “3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride” would depend on its specific targets and mode of action. If it acts as a neurotransmitter receptor antagonist, it could potentially alter neural signaling and have effects on mood and behavior .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

[6-ethoxy-4-(4-ethylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2.ClH/c1-3-26-12-14-27(15-13-26)23-20-16-19(29-4-2)10-11-22(20)25-17-21(23)24(28)18-8-6-5-7-9-18;/h5-11,16-17H,3-4,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSBIMFTZGTESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.